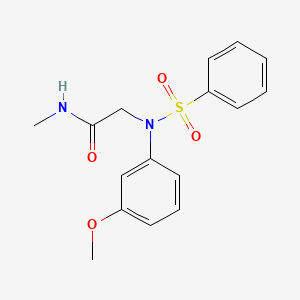
N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as MPA, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. MPA is a small molecule that belongs to the class of glycine transporter inhibitors and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MPA involves the inhibition of the glycine transporter, which is responsible for the uptake of glycine in the brain. By inhibiting this transporter, MPA can increase the levels of glycine in the brain, which can lead to improved cognitive function and reduced symptoms of neurological disorders.
Biochemical and physiological effects:
MPA has been shown to have a range of biochemical and physiological effects. In addition to its effects on glycine uptake in the brain, MPA has also been shown to have anti-inflammatory and antioxidant properties. These properties make MPA a promising candidate for the treatment of various diseases, such as cancer and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
MPA has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high degree of selectivity for the glycine transporter. However, MPA also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on MPA. One area of research is in the development of new and more efficient synthesis methods for MPA. Another area of research is in the identification of new applications for MPA, such as in the treatment of other neurological disorders or in the development of new drugs for cancer and cardiovascular disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPA and to determine its potential toxicity at different concentrations.
Synthesemethoden
The synthesis of MPA can be achieved through a multi-step process involving the reaction of various starting materials. The most common method involves the reaction of N-methyl-N-(phenylsulfonyl)glycine with 3-methoxyaniline in the presence of a suitable catalyst. The resulting product is then purified using various techniques, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
MPA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. MPA has been shown to inhibit the uptake of glycine in the brain, which can lead to increased levels of glycine and improved cognitive function.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-17-16(19)12-18(13-7-6-8-14(11-13)22-2)23(20,21)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEZPCGGHYSHOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC(=CC=C1)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-methoxyphenyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5886792.png)
![3-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5886793.png)

![2-[(3-methylbenzyl)thio]-4,6-pyrimidinediamine](/img/structure/B5886799.png)
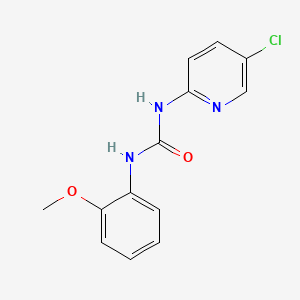
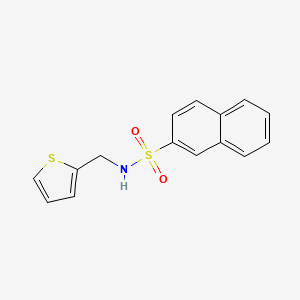
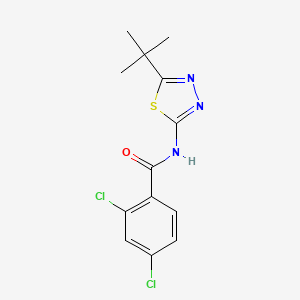
![3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5886817.png)
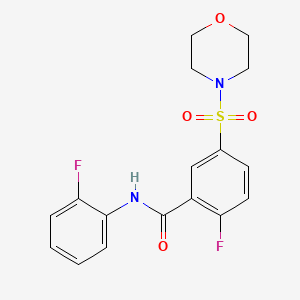
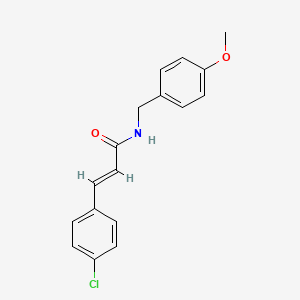
![2-(4-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)imino]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B5886869.png)
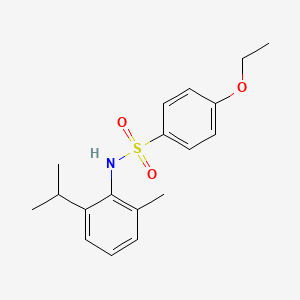
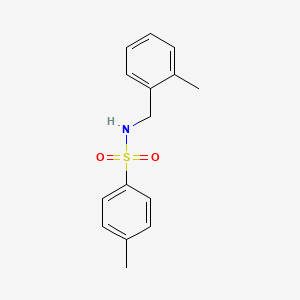
![N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5886886.png)